molecular formula C19H22ClN3O3 B6090614 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B6090614
M. Wt: 375.8 g/mol
InChI Key: PEHXMWUWBMGLNA-UHFFFAOYSA-N
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Description

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-5-nitrophenylmethyl group and a 2-ethoxyphenyl group. Piperazine derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chlorotoluene, undergoes nitration to form 2-chloro-5-nitrotoluene.

    Bromination: The nitrotoluene derivative is then brominated to yield 2-chloro-5-nitrobenzyl bromide.

    Nucleophilic Substitution: The bromide is reacted with 4-(2-ethoxyphenyl)piperazine in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding phenol derivative.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.

    Phenol Derivatives: Formed by hydrolysis of the ethoxy group.

Scientific Research Applications

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-hydroxyphenyl)piperazine: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine is unique due to the presence of both a nitro group and an ethoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]-4-(2-ethoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-2-26-19-6-4-3-5-18(19)22-11-9-21(10-12-22)14-15-13-16(23(24)25)7-8-17(15)20/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHXMWUWBMGLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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